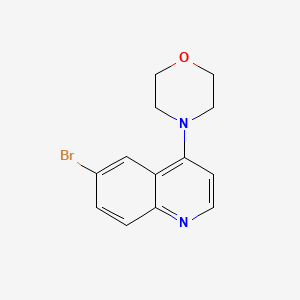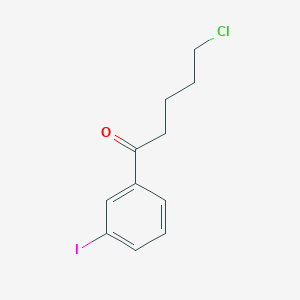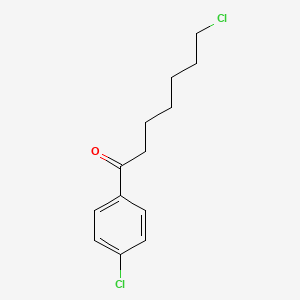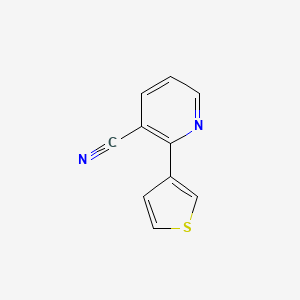
2-(Thiophen-3-yl)nicotinonitrile
Overview
Description
2-(Thiophen-3-yl)nicotinonitrile (TN) is a compound belonging to the class of heterocyclic organic compounds. The compound consists of thiophene and nicotinonitrile moieties and is also known as 3-cyano-2-(3-thienyl) nicotinic acid. It has a molecular formula of C10H6N2S and a molecular weight of 186.23 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a study by Ibrahim et al. described the synthesis of new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . Another study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity .Molecular Structure Analysis
The molecular structure of this compound consists of thiophene and nicotinonitrile moieties. The compound has a molecular formula of C10H6N2S .Chemical Reactions Analysis
The chemical reactions involving this compound have been reported in several studies. For instance, a study reported the synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity . Another study reported the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors .Scientific Research Applications
Synthesis and Chemical Properties
- A series of 4-(thiophen-2-yl)-substituted nicotinonitriles were synthesized, highlighting efficient procedures for creating these compounds. This research indicates the potential for developing new compounds with diverse chemical properties (Hakobyan et al., 2020).
- The synthesis of nicotinonitrile derivatives bearing thiophene substituents is elaborated, with these derivatives exhibiting potential for diverse chemical applications (Ibrahim et al., 2018).
Pharmaceutical and Biological Applications
- Research on nicotinonitrile derivatives, including those with thiophene substituents, has shown promising cytotoxicity against various tumor cell lines, suggesting potential in cancer research (Ibrahim et al., 2018).
- Studies have synthesized various nicotinonitrile derivatives and evaluated their antimicrobial activities, indicating the potential for these compounds in developing new antimicrobial agents (Behalo, 2008).
Material Science and Industrial Applications
- Innovative nicotinonitriles incorporating pyrene and/or fluorene moieties have been synthesized, showing potential applications in materials science due to their photophysical properties (Hussein et al., 2019).
- The synthesis and characterization of thiophene dyes, including derivatives of nicotinonitrile, demonstrate their potential in optoelectronic devices, highlighting their value in technological applications (Anandan et al., 2018).
Safety and Hazards
Future Directions
The future directions for the research on 2-(Thiophen-3-yl)nicotinonitrile could involve exploring its potential applications in scientific research and industry. Additionally, the development of new therapeutic possibilities for indole derivatives, which are structurally similar to this compound, could also be a potential future direction .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
The exact mode of action of 2-(Thiophen-3-yl)nicotinonitrile is currently unknown. Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound has significant molecular and cellular effects.
properties
IUPAC Name |
2-thiophen-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILXKHBTORMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594772 | |
| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870065-06-8 | |
| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


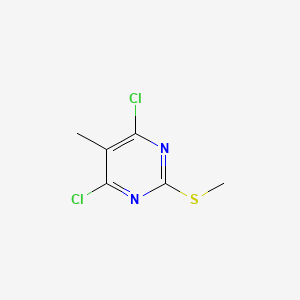
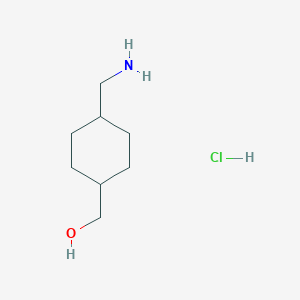

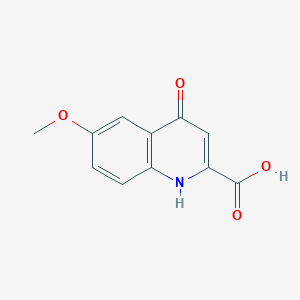
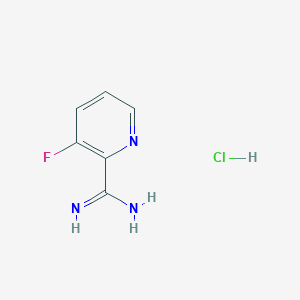


![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
